Direct Blue 71 chemical structure and properties
Direct Blue 71 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Direct Blue 71, also known by its Colour Index name C.I. 34140, is a trisazo dye valued for its vibrant blue hue and strong affinity for cellulosic materials.[1] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and key applications in scientific research, with a focus on its utility in protein analysis and environmental science.
Chemical Structure and Identification
Direct Blue 71 is a complex organic molecule characterized by three azo groups (-N=N-) linking four substituted naphthalene (B1677914) rings.[2][3] This extensive conjugation is responsible for its intense color. The presence of multiple sulfonate groups (-SO₃H) imparts high water solubility, a key characteristic of direct dyes.[4]
The IUPAC name for Direct Blue 71 is tetrasodium (B8768297) 3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonato-2-naphthalenyl)azo]-6-sulfonato-1-naphthalenyl]azo]-1-naphthalenyl]azo]naphthalene-1,5-disulfonate.[5][6]
Physicochemical Properties
Direct Blue 71 is typically a blue-gray or black powder.[7][8] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 4399-55-7[9] |
| Molecular Formula | C₄₀H₂₃N₇Na₄O₁₃S₄[7][9] |
| Molecular Weight | 1029.87 g/mol [7][10] |
| Appearance | Blue-gray to black powder[7][8][10] |
| λmax (in water) | 587-594 nm[8][11][12] |
| Solubility in Water | 10 g/L at 60 °C[7][8]20 g/L at 97 °C[7][8] |
| Other Solubilities | Slightly soluble in ethanol (B145695) and cellosolve; insoluble in most other organic solvents.[2][7][8] |
| Behavior in Acid/Base | Forms a blue precipitate in strong hydrochloric acid; turns red-light purple with a precipitate in concentrated sodium hydroxide.[7][8] |
Color Fastness and Dyeing Properties
Direct Blue 71 exhibits good dyeing characteristics on cellulose (B213188) fibers, with maximum affinity between 80-100 °C.[7][8] Its performance in terms of color fastness is detailed below.
| Fastness Property | Grade (on Cotton) |
| Light Fastness | 4 - 6[13] |
| Washing/Soaping Fastness | 2 - 4[13] |
| Perspiration Fastness | 3 - 4[13] |
| Rubbing Fastness (Dry) | 4 - 5[13] |
| Rubbing Fastness (Wet) | 2 - 3 |
| Ironing Fastness | 4[13] |
| Acetic Acid Resistance | 3 - 4[13] |
| Sodium Carbonate Resistance | 3[13] |
Synthesis of Direct Blue 71
The synthesis of Direct Blue 71 is a multi-step process involving sequential diazotization and azo coupling reactions. While precise industrial protocols are proprietary, the general manufacturing pathway is well-established.[4][8]
General Manufacturing Workflow
The synthesis starts with the diazotization of an aromatic amine, which is then coupled to a series of naphthalene-based intermediates. Each coupling step adds another azo linkage and extends the conjugated system of the molecule.
Caption: Synthesis of Direct Blue 71 via sequential diazotization and coupling reactions.
Experimental Protocols
Direct Blue 71 is utilized in various research applications, from staining proteins on blotting membranes to studies on the photocatalytic degradation of pollutants.
Protocol for Staining Proteins on Blotting Membranes
Direct Blue 71 offers a rapid and highly sensitive method for staining proteins on nitrocellulose (NC) or polyvinylidene difluoride (PVDF) membranes, proving to be a more sensitive alternative to Ponceau S.[7][9] The staining is reversible, allowing for subsequent immunoblotting.[7][9]
Materials:
-
Staining Solution: 0.8 mg/mL Direct Blue 71 in 40% ethanol and 10% acetic acid.[7]
-
Equilibration/Destaining Solution: 40% ethanol, 10% acetic acid.[7]
-
Final Rinsing Solution: A solution with altered pH and hydrophobicity is required to fully remove the dye for subsequent analysis (e.g., an alkaline buffer or a solvent with higher hydrophobicity).[7][9]
Procedure:
-
Following protein transfer, briefly wash the blotting membrane (NC or PVDF) with the equilibration solution.[7]
-
Immerse the membrane in the Direct Blue 71 staining solution for approximately 2-5 minutes until bluish-violet protein bands appear.
-
Transfer the membrane to the equilibration/destaining solution and rinse for 2-3 minutes to reduce background coloration.
-
Visualize the protein bands. The sensitivity is reported to be 5-10 ng of protein on nitrocellulose and 10-20 ng on PVDF.[7][9]
-
For subsequent immunostaining, the dye must be completely removed by washing with an appropriate stripping solution until the membrane is colorless.[9] The entire staining and rinsing process can be completed in under 7 minutes.[7][9]
Experimental Setup for Photocatalytic Degradation
Direct Blue 71 serves as a model compound for studying the efficacy of advanced oxidation processes (AOPs) in treating textile wastewater.[3] Several studies have investigated its degradation using photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV or visible light irradiation.[2][3]
General Experimental Workflow: A typical experimental setup involves a photoreactor, a light source, and the photocatalyst suspended in an aqueous solution of Direct Blue 71.
Caption: General experimental workflow for studying the photocatalytic degradation of Direct Blue 71.
Key Parameters Investigated:
-
Catalyst Concentration: Optimal concentrations are determined to maximize degradation while avoiding light-scattering effects (e.g., 40 mg/L of TiO₂).[3]
-
pH: The pH of the solution can significantly affect the surface charge of the catalyst and the dye molecule, influencing adsorption and degradation rates. Acidic conditions are often favored.[4]
-
Light Source: Degradation is studied under various light sources, including UV-C lamps or visible light lamps, depending on the bandgap of the photocatalyst.[2][3]
-
Initial Dye Concentration: Studies are often performed with initial concentrations typical of textile effluents (e.g., 50 mg/L).[3]
Safety and Handling
Direct Blue 71 is considered a hazardous substance. As an azo dye, there are concerns that it may be cleaved to form potentially carcinogenic aromatic amines under certain conditions.
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6] Keep containers tightly closed.[6]
-
Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated. It may cause skin and eye irritation and is irritating to mucous membranes and the upper respiratory tract.
This guide provides a foundational understanding of Direct Blue 71 for research and development purposes. For specific applications, further consultation of peer-reviewed literature is recommended.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Blue 71 staining of proteins bound to blotting membranes | Semantic Scholar [semanticscholar.org]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Direct Blue 71 staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Blue 71 staining as a destaining-free alternative loading control method for Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
